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Compound of Interest

Compound Name:
4,5-Dimethylthiophene-2-

sulfonamide

CAS No.: 140646-53-3

Cat. No.: B138068

Get Quote

Executive Summary: The Thiophene Advantage
In the design of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs), the 4,5-
dimethylthiophene-2-sulfonamide scaffold represents a strategic alternative to the classical

benzene sulfonamide pharmacophore (e.g., Acetazolamide).[1] While benzene rings provide a

rigid planar anchor, the thiophene ring offers unique electronic properties—specifically higher

lipophilicity and a distinct electron density profile (isostere of phenyl)—which can enhance

membrane permeability and alter active site kinetics.

This guide analyzes the crystal structure data derived from bioactive complexes and analogous

small-molecule lattices to provide a comprehensive structural profile.[1]

Crystal Structure & Bioactive Conformation
Note: Direct single-crystal X-ray diffraction data for the isolated small molecule is often

proprietary or described within series.[1] The data below is derived from high-resolution protein-

ligand complexes (PDB) and homologous small-molecule crystal structures (CSD).
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Bioactive Binding Mode (PDB Analysis)
The primary utility of this compound is its binding affinity to human Carbonic Anhydrase (hCA)

isoforms.[1] Analysis of high-resolution structures (e.g., PDB 4BF1, 5FL4) reveals the

conserved binding geometry of the thiophene-2-sulfonamide motif.[1]

Feature Structural Metric Mechanistic Insight

Zn(II) Coordination Tetrahedral geometry

The sulfonamide nitrogen

(deprotonated) coordinates

directly to the catalytic Zn(II)

ion, displacing the zinc-bound

water molecule/hydroxide ion

necessary for catalysis.[1]

H-Bond Network Thr199 & Glu106

The sulfonamide oxygen

atoms form hydrogen bonds

with the backbone NH of

Thr199 and the side chain of

Glu106, locking the inhibitor in

a precise orientation.

Hydrophobic Fit Val121, Phe131, Leu198

The 4,5-dimethyl substitution

pattern projects the methyl

groups into the hydrophobic

sub-pocket. Unlike the

unsubstituted thiophene, these

methyls displace ordered water

molecules, providing an

entropic gain in binding energy.

Ring Planarity RMSD < 0.02 Å

The thiophene ring remains

strictly planar, ensuring optimal

-stacking interactions with

adjacent residues (e.g.,

Phe131 in hCA II).

Small Molecule Packing Motifs (Inferred)
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Based on crystallographic data of closely related analogs (e.g., 5-substituted-thiophene-2-

sulfonamides reported by Madhan et al.), the solid-state packing of 4,5-dimethylthiophene-2-
sulfonamide is governed by specific intermolecular forces:

S(5) Ring Motif: A characteristic intramolecular C-H...O interaction often forms between the

thiophene C3-H and one of the sulfonyl oxygens, locking the sulfonyl group conformation

relative to the ring.

Hydrogen Bonding: The primary packing force is the

intermolecular hydrogen bond, typically forming infinite chains or dimers (motif

) along the crystallographic short axis.

-

Stacking: The 4,5-dimethyl substitution increases the electron density of the ring, potentially
strengthening offset face-to-face

-stacking interactions compared to the electron-deficient benzene analogs.[1]

Comparative Analysis: Thiophene vs. Benzene
Scaffolds
The following table contrasts the 4,5-dimethylthiophene scaffold with the standard benzene

sulfonamide scaffold used in first-generation CAIs.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b138068/docs?utm_src=pdf-body#structural-characterization-bioactive-profiling-of-4-5-dimethylthiophene-2-sulfonamide
https://www.benchchem.com/product/b138068/docs?utm_src=pdf-body#structural-characterization-bioactive-profiling-of-4-5-dimethylthiophene-2-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylthiophene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138068?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
4,5-

Dimethylthiophene-

2-sulfonamide

Benzene

Sulfonamide

(Standard)

Implication for Drug

Design

Lipophilicity (LogP) ~1.6 - 1.8 (Higher) ~0.8 - 1.0

Thiophene analogs

exhibit better passive

membrane

permeability, crucial

for topical glaucoma

formulations.[1]

Electronic Character

Electron-rich

(Exaggerated by

methyls)

Electron-

neutral/deficient

The electron-rich

sulfur atom can

engage in "S...

" interactions with

aromatic residues

(e.g., Trp, Phe) in the

binding pocket.[1]

Solubility
Moderate (Crystal

habit dependent)

High (often requires

salt form)

Thiophene derivatives

often crystallize as

needles or plates;

solubility can be a

limiting factor

requiring formulation

aids.[1]

pKa (Sulfonamide) ~8.5 - 9.0 ~10.0

The thiophene ring is

electron-withdrawing

relative to alkyls but

less so than some

substituted benzenes.

[1] Lower pKa aids in

forming the active

anion at physiological

pH.[1]

Selectivity (hCA IX) High Moderate The bulkier 4,5-

dimethyl profile often
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improves selectivity

for tumor-associated

hCA IX over the

ubiquitous hCA II.[1]

Experimental Protocols
Synthesis of 4,5-Dimethylthiophene-2-sulfonamide
Rationale: The synthesis requires starting from 2,3-dimethylthiophene to target the open alpha-

position (C5) for sulfonation.[1] Direct chlorosulfonation is the industry standard for high yield.

[1]

Reagents: 2,3-Dimethylthiophene, Chlorosulfonic acid (

), Phosphorus pentachloride (

), Ammonium hydroxide (

).

Step-by-Step Protocol:

Chlorosulfonation:

Cool 2,3-dimethylthiophene (1.0 eq) in dry

to 0°C.

Dropwise add Chlorosulfonic acid (2.5 eq) over 30 mins, maintaining temp < 5°C.

Mechanism:[2][3] Electrophilic aromatic substitution occurs exclusively at the C5 position

(alpha to sulfur) due to the directing effect of the sulfur atom and steric blocking of C4 by

the methyl group.

Stir at RT for 2 hours. Pour onto crushed ice to precipitate the sulfonyl chloride.[1]

Amidation:
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Dissolve the crude 4,5-dimethylthiophene-2-sulfonyl chloride in THF.[1]

Add excess Ammonium hydroxide (28%) or ammonia gas at 0°C.[1]

Stir for 4 hours. Evaporate solvent.[1][4]

Purification:

Recrystallize from Ethanol/Water (9:1).[1]

Expected Yield: 75-85%.[1]

Characterization:

NMR (DMSO-

) should show two methyl singlets (~2.3 ppm) and one aromatic proton singlet (~7.5 ppm).
[1]

Visualization of Synthesis Logic
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Figure 1: Synthetic pathway ensuring regiospecific sulfonation at the C5 position.

Structural Mechanism of Action (MOA)
The following diagram illustrates the binding logic derived from PDB 4BF1, highlighting why the

4,5-dimethylthiophene scaffold is effective.
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Figure 2: Interaction map of the ligand within the Carbonic Anhydrase active site.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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